molecular formula C15H21ClO5 B1247740 Heptelidic acid chlorohydrin

Heptelidic acid chlorohydrin

Cat. No.: B1247740
M. Wt: 316.77 g/mol
InChI Key: BJGUEPXNQKBVBW-RTWAVKEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptelidic acid chlorohydrin is a chlorohydrin derivative of the sesquiterpene natural product Heptelidic acid, also known as Koningic acid (KA) . Like its parent compound, it functions as a potent and selective inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH is a key enzyme in the glycolytic pathway, and its inhibition is a promising strategy for investigating the metabolic dependencies of cancer cells, particularly those exhibiting the Warburg effect (aerobic glycolysis) . The structural similarity of Heptelidic acid to glyceraldehyde-3-phosphate enables it to act as an irreversible inhibitor by forming a covalent bond with the cysteine residue in the enzyme's active site, leading to ATP depletion in highly glycolytic cells . Research indicates that the electrophilic epoxide moiety of the parent compound is critical for its anti-proliferative activity, and the corresponding chlorohydrin derivative has been shown to retain cytotoxic activity against tumor cells . This makes this compound a valuable tool compound for researchers exploring metabolic pathways, cancer cell survival, and the development of novel anti-cancer therapies that target tumor glycolysis . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H21ClO5

Molecular Weight

316.77 g/mol

IUPAC Name

(5aS,6R,9S,9aS)-9-(chloromethyl)-9-hydroxy-1-oxo-6-propan-2-yl-3,5a,6,7,8,9a-hexahydro-2-benzoxepine-4-carboxylic acid

InChI

InChI=1S/C15H21ClO5/c1-8(2)10-3-4-15(20,7-16)12-11(10)5-9(13(17)18)6-21-14(12)19/h5,8,10-12,20H,3-4,6-7H2,1-2H3,(H,17,18)/t10-,11-,12-,15-/m1/s1

InChI Key

BJGUEPXNQKBVBW-RTWAVKEYSA-N

SMILES

CC(C)C1CCC(C2C1C=C(COC2=O)C(=O)O)(CCl)O

Isomeric SMILES

CC(C)[C@H]1CC[C@]([C@@H]2[C@@H]1C=C(COC2=O)C(=O)O)(CCl)O

Canonical SMILES

CC(C)C1CCC(C2C1C=C(COC2=O)C(=O)O)(CCl)O

Synonyms

heptelidic acid chlorohydrin

Origin of Product

United States

Comparison with Similar Compounds

Key Comparative Findings

Chlorohydrin vs. Hydroheptelidic Acid: The chlorohydrin group in heptelidic acid chlorohydrin is essential for cytotoxicity. gondii activity at 100 µM . Structural analysis via ROESY and HMBC confirms that the trans-ring junction in hydroheptelidic acid reduces reactivity compared to the chlorinated analogue .

Chlorohydrin vs. Epoxide Derivatives :

  • In marine-derived Trichodermamide analogs, replacing the chlorohydrin with an epoxide (e.g., compounds 7 and 8) abolishes DNA-damaging activity, though cytotoxicity is retained through alternative pathways . This highlights the chlorohydrin’s unique role in generating double-strand breaks.

Activity Against Protozoans :

  • This compound shows weak inhibition of T. gondii (IC₅₀ >1,000 µM), whereas verticillin D (IC₅₀ = 36.2 nM) and fumagillin analog 150046 (IC₅₀ = 58.8 nM) are far more potent . This suggests structural complexity (e.g., diketopiperazine rings in verticillin) enhances protozoan targeting.

Comparison with Destruxin Chlorohydrins :

  • Destruxin E chlorohydrin shares the chlorohydrin functional group but operates via DNA damage in mammalian cells rather than metabolic enzyme inhibition . This divergence underscores the context-dependent bioactivity of chlorohydrin moieties.

Q & A

What methods are used to synthesize and isolate heptelidic acid chlorohydrin from microbial sources?

This compound is biosynthesized via submerged fermentation of Acremonium sp. No. 618 in potato-dextrose medium. Key steps include:

  • Seed culture : 7 days at 28°C, 200 rpm agitation.
  • Large-scale fermentation : 4 days in a 10-liter fermentor (0.5 v/v/m airflow, 200 rpm).
  • Isolation : Solvent extraction (benzene, chloroform) followed by chromatographic purification, yielding 180 mg from 6 liters of culture filtrate .

How is the stereochemistry of this compound confirmed experimentally?

2D NMR techniques, including H-H COSY , C-H COSY , HMBC , and NOESY , resolve proton-proton correlations, carbon-proton connectivity, and spatial interactions. For example, the ¹H NMR signal at δ 7.28 (12-H) and NOESY cross-peaks establish relative stereochemistry .

What in vitro models are appropriate for assessing its antitumor activity?

Cytotoxicity is evaluated using tumor cell lines, with dose-response curves to determine IC50 values. Researchers should validate activity across multiple cell lines (e.g., leukemia, solid tumors) and pair results with apoptosis assays (e.g., caspase-3 activation) to confirm mechanistic specificity .

How can researchers verify the purity and identity of this compound?

Critical parameters include:

  • Solubility : Insoluble in water, soluble in DMSO, methanol.
  • Spectroscopic data : ¹H NMR (e.g., δ 5.11 for 3-H), ¹³C NMR, and HRMS (m/z 316.1078 for C15H21ClO5).
  • Chromatographic consistency : Compare retention times with authenticated standards .

What challenges arise when scaling up microbial production?

Key challenges include maintaining optimal pH (5.4), aeration (0.5 v/v/m), and agitation (200 rpm) in large fermentors. Yield optimization requires minimizing metabolite degradation during extraction, potentially via immobilized cell systems or solvent stabilization .

How does the β-chlorohydrin moiety influence its reactivity in organic synthesis?

The β-chlorohydrin structure enhances susceptibility to nucleophilic substitution or elimination, analogous to ethylene chlorohydrin’s role in epoxide synthesis. Steric hindrance and electronic effects (e.g., chlorine’s electronegativity) dictate reaction pathways, as observed in enzymatic resolution studies of chlorohydrin acetates .

How should discrepancies in cytotoxicity data be addressed?

  • Methodological consistency : Standardize cell passage numbers, incubation times, and assay conditions.
  • Statistical validation : Use ANOVA or t-tests to assess significance.
  • Orthogonal assays : Confirm results with flow cytometry (apoptosis) or mitochondrial membrane potential assays .

What storage conditions preserve this compound stability?

Store in anhydrous DMSO at -20°C under nitrogen. Monitor stability via periodic HPLC (C18 column, acetonitrile-water gradient) and NMR. Avoid prolonged exposure to light or moisture, which may hydrolyze the chlorohydrin group .

What toxicity models are suitable for preliminary safety profiling?

  • In vitro : MTT assays for general cytotoxicity; hemolysis tests for erythrocyte membrane disruption.
  • Invertebrate models : Reference historical data on spruce budworm toxicity to guide mammalian cell testing concentrations .

How does its bioactivity compare to structurally related natural products?

Compare IC50 values against compounds like aflatoxin B2 (C17H14O6) and rosenonolactone (C20H28O3) under identical assay conditions. Structural modifications (e.g., chlorohydrin vs. lactone groups) can highlight pharmacophore elements critical for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptelidic acid chlorohydrin
Reactant of Route 2
Heptelidic acid chlorohydrin

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